Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative characterized by:
- A 3-(2-ethoxy-2-oxoethyl) substituent, introducing an ester moiety that enhances hydrophilicity and metabolic stability.
- A methyl ester at position 6, which may serve as a synthetic handle for further derivatization.
This compound’s structural features make it a candidate for pharmaceutical applications, particularly in receptor modulation, as seen in related benzo[d]thiazole derivatives targeting metabotropic glutamate receptors (mGluR2) .
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-11(16)7-15-9-5-4-8(12(17)18-2)6-10(9)20-13(15)14/h4-6,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKAUBXPLUICJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines.
Substitution products: Various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It may find use in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares the target compound with structurally related analogs:
*Calculated based on molecular formula.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Key Route : The compound is synthesized via bromination and sodium thiocyanate-mediated cyclization. For example, methyl 4-amino-3-fluorobenzoate reacts with NaSCN in ethanol, followed by bromine addition at 30°C for 48 hours. The intermediate is brominated using CuBr₂ and t-BuONO in acetonitrile to yield the final product .
- Optimization Strategies :
- Temperature Control : Lower temperatures (e.g., 30°C) reduce side reactions but prolong reaction times.
- Catalyst Screening : Transition-metal catalysts (e.g., CuBr₂) improve bromination efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaSCN, Br₂, 30°C, 48h | 66% | |
| Bromination | CuBr₂, t-BuONO, acetonitrile | 24% |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imino and ethoxy-oxoethyl substituents. For example, δ ~2.5 ppm (quartet) corresponds to the ethoxy group, while δ ~160 ppm (carbonyl) is observed in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 337.06 for C₁₃H₁₃N₂O₄S⁺) .
- X-ray Crystallography : SHELX software refines crystal structures, particularly for assessing hydrogen bonding in the imino-thiazole core .
Q. What are the common impurities or byproducts during synthesis, and how are they mitigated?
- Methodology :
- Byproduct Analysis : Over-bromination or incomplete cyclization generates impurities like 2-bromo derivatives or unreacted thiocyanate intermediates.
- Purification : Column chromatography (silica gel, methanol/chloroform) or recrystallization (ethanol/water) removes contaminants .
Advanced Research Questions
Q. How does the electronic configuration of the imino-thiazole core influence its reactivity in medicinal chemistry applications?
- Methodology :
- DFT Calculations : Assess electron density distribution; the imino group acts as a nucleophile, while the ethoxy-oxoethyl moiety enhances solubility for bioassays .
- Case Study : Analogues with electron-withdrawing groups (e.g., nitro) show reduced metabolic stability but increased binding affinity to kinase targets .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Methodology :
- Data Discrepancies : For example, some studies report anticancer activity (IC₅₀ = 5 µM) , while others note inactivity due to poor membrane permeability .
- Resolution Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and controls.
- Prodrug Design : Ester hydrolysis (e.g., ethoxy to carboxylic acid) improves bioavailability .
Q. How can computational models predict the compound’s interaction with biological targets like mGluR2 or c-Fos/AP-1?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. The thiazole ring aligns with hydrophobic pockets in mGluR2 .
- MD Simulations : GROMACS evaluates binding stability; simulations >100 ns correlate with in vitro IC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
